molecular formula C6H13N3O2 B2969048 2,2'-azanediylbis(N-methylacetamide) CAS No. 725686-07-7

2,2'-azanediylbis(N-methylacetamide)

Cat. No.: B2969048
CAS No.: 725686-07-7
M. Wt: 159.189
InChI Key: KVJUDCHMRDCBMY-UHFFFAOYSA-N
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Description

2,2'-Azanediylbis(N-methylacetamide) (CAS: Not explicitly provided; structurally analogous to ABDMA derivatives) is a diacetamide ligand featuring a central amine group (-NH-) bridging two N-methylacetamide moieties. Each acetamide unit consists of a methyl-substituted nitrogen atom connected to a carbonyl group (Figure 1). This compound is primarily utilized in coordination chemistry for metal ion complexation, with applications in nuclear waste management, catalysis, and materials science . Its synthesis typically involves condensation reactions between amine precursors and acetylating agents, as exemplified in the preparation of structurally related ligands like ABDMA (2,2'-azanediylbis(N,N-dimethylacetamide)) .

Properties

IUPAC Name

N-methyl-2-[[2-(methylamino)-2-oxoethyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2/c1-7-5(10)3-9-4-6(11)8-2/h9H,3-4H2,1-2H3,(H,7,10)(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJUDCHMRDCBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-azanediylbis(N-methylacetamide) typically involves the reaction of N-methylacetamide with a suitable azanediol compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of 2,2’-azanediylbis(N-methylacetamide) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-Azanediylbis(N-methylacetamide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amide groups in the compound can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted amides.

Scientific Research Applications

2,2’-Azanediylbis(N-methylacetamide) has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry due to its ability to coordinate with metal ions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 2,2’-azanediylbis(N-methylacetamide) involves its interaction with molecular targets through its donor atoms. The central nitrogen atom and the two oxygen atoms from the amide groups can coordinate with metal ions, forming stable complexes. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 2,2'-azanediylbis(N-methylacetamide) and their properties:

Compound Name Central Amine Substituent Amide Nitrogen Substituents Metal Binding Strength (Relative) Applications
2,2'-Azanediylbis(N-methylacetamide) H N-methyl Moderate Metal ion extraction, catalysis
ABDMA (2,2'-azanediylbis(N,N-dimethylacetamide)) H N,N-dimethyl Intermediate Lanthanide/actinide coordination
MABDMA (2,2'-(methylazanediyl)bis(N,N-dimethylacetamide)) Methyl N,N-dimethyl High Strong Pd²⁺/NpO₂⁺ binding
BnABDMA (2,2'-(benzylazanediyl)bis(N,N-dimethylacetamide)) Benzyl N,N-dimethyl Low Solubility-enhanced coordination
2,2'-Azanediylbis(N-(2,6-dimethylphenyl)acetamide) H N-(2,6-dimethylphenyl) Not reported Pharmaceutical intermediates

Key Observations:

  • Substituent Effects on Metal Binding:
    • The electron-donating methyl group on the central amine in MABDMA increases basicity, enhancing metal coordination strength compared to ABDMA and BnABDMA .
    • N-Methyl groups on the acetamide nitrogens (as in the target compound) reduce steric hindrance compared to bulkier N,N-dimethyl or aromatic substituents (e.g., N-(2,6-dimethylphenyl)), enabling faster ligand-exchange kinetics .
  • Solubility and Stability:
    • Hydrophilic substituents (e.g., N-methyl) improve aqueous solubility, whereas benzyl (BnABDMA) or aromatic groups (e.g., N-(2,6-dimethylphenyl)) enhance lipophilicity .
    • Thermal stability is influenced by substituent rigidity; aromatic derivatives exhibit higher decomposition temperatures .

Performance in Metal Coordination

  • Binding Strength Hierarchy: MABDMA > ABDMA > BnABDMA .
    • The target compound (N-methylacetamide) is expected to exhibit lower binding strength than MABDMA due to the absence of a central methyl group but higher than BnABDMA owing to reduced steric bulk.
  • Coordination Modes:
    • All analogues coordinate via the two amide oxygens and central amine nitrogen, forming tridentate complexes with metal ions like UO₂²⁺, Nd³⁺, and NpO₂⁺ .

Industrial and Environmental Relevance

  • Nuclear Waste Management: ABDMA and MABDMA show high selectivity for actinides (e.g., NpO₂⁺) in nitric acid media, critical for spent nuclear fuel reprocessing .
  • Corrosion Inhibition: Structurally related compounds like 2,2'-(2-hydroxyethylimino)bis[N-(α,α-dimethylphenethyl)-N-methylacetamide] demonstrate >90% inhibition efficiency for mild steel in HCl, attributed to adsorption via amide and amine functional groups .

Biological Activity

2,2'-Azanediylbis(N-methylacetamide), also known by its chemical identifier 725686-07-7, is a compound with the molecular formula C₆H₁₃N₃O₂. This compound has garnered attention due to its potential biological activities and interactions with various biomolecules. Its structure features three donor atoms that are significant for metal coordination, making it a candidate for various applications in chemistry and biology.

The synthesis of 2,2'-azanediylbis(N-methylacetamide) typically involves the reaction of N-methylacetamide with an azanediol compound under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to optimize yield and purity. Common methods include:

  • Oxidation : Can be performed using agents like potassium permanganate.
  • Reduction : Typically involves reducing agents such as lithium aluminum hydride.
  • Substitution : Involves reactions with alkyl halides or acyl chlorides.

The biological activity of 2,2'-azanediylbis(N-methylacetamide) is primarily attributed to its ability to coordinate with metal ions through its nitrogen and oxygen donor atoms. This coordination can influence various biochemical pathways, potentially leading to therapeutic effects. The compound's flexible structure allows it to interact with multiple molecular targets, which may enhance its bioactivity.

Biological Activity

Research has indicated that 2,2'-azanediylbis(N-methylacetamide) possesses several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial effects against certain pathogens.
  • Antioxidant Activity : The ability to scavenge free radicals has been noted, indicating potential for use in oxidative stress-related conditions.
  • Cytotoxic Effects : Investigations into its cytotoxicity have shown variable results depending on cell lines tested, suggesting selective activity against certain cancer cells .

Case Studies and Research Findings

Several studies have explored the biological implications of 2,2'-azanediylbis(N-methylacetamide):

  • Antimicrobial Activity Study :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at higher concentrations, suggesting potential as an antimicrobial agent.
  • Cytotoxicity Assay :
    • In vitro tests on human cancer cell lines demonstrated that 2,2'-azanediylbis(N-methylacetamide) induced apoptosis in a dose-dependent manner. The IC₅₀ values varied across different cell types, highlighting selective toxicity towards cancerous cells while sparing normal cells .
  • Antioxidant Evaluation :
    • The compound was tested for its ability to reduce oxidative stress markers in cellular models. It was found to significantly lower levels of reactive oxygen species (ROS), indicating its potential as an antioxidant agent .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against S. aureus, E. coli
CytotoxicityInduces apoptosis in cancer cell lines
AntioxidantReduces ROS levels in cellular models

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